molecular formula C7H6ClF3N2 B13037941 (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13037941
M. Wt: 210.58 g/mol
InChI Key: WEZUHRTZHOSAPV-ZCFIWIBFSA-N
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Description

(R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoroethylamine group at the 2-position. Its molecular formula is C₇H₆ClF₃N₂, with a molecular weight of 210.58 g/mol . The compound is available as a dihydrochloride salt (CAS 2137714-50-0) to enhance solubility and stability . It is classified under hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315-H319 (skin/eye irritation), necessitating careful handling .

The (R)-enantiomer is of particular interest in medicinal chemistry due to the stereospecific interactions of chiral centers with biological targets.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

InChI Key

WEZUHRTZHOSAPV-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl

Canonical SMILES

C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      ®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: can undergo various reactions:

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

    HIF-2α Inhibition

    One of the primary applications of (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is its role as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). HIF-2α is a transcription factor involved in cellular responses to hypoxia and is implicated in various cancers. Inhibiting this factor may reduce tumor growth and enhance therapeutic outcomes in cancer treatments.

    Anti-Cancer Research

    Preliminary studies have indicated that this compound may exhibit anti-cancer properties. By targeting HIF-2α, it could potentially alter signaling pathways associated with tumor progression and metastasis. Further research is necessary to fully elucidate its mechanisms of action and efficacy in vivo.

    Synthesis and Derivatives

    The synthesis of (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can be achieved through various chemical pathways that ensure high purity levels. This compound can also serve as a building block for synthesizing other pharmaceutical agents with similar functionalities. Its unique structure allows for the development of derivatives that may enhance biological activity or stability .

    Comparison with Related Compounds

    The following table compares (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine with structurally related compounds:

    Compound NameStructureUnique Features
    3-ChloroanilineC6H6ClNSimple amine structure; less fluorinated
    TrifluoroethylamineC2H4F3NLacks the pyridine ring; simpler structure
    Pyridinyl TriazolesVariableDiverse biological activities; different heterocyclic structure
    5-ChloroindoleC8H6ClNIndole base structure; different pharmacological profile

    The distinct combination of trifluoromethyl and chloropyridine groups in (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine sets it apart from these compounds, particularly regarding its potential applications in cancer treatment .

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Key Structural Variations and Their Impacts

    Structural analogs of the target compound differ primarily in halogen substitution (Cl vs. Br), pyridine ring substitution patterns , and stereochemistry . Below is a comparative analysis:

    Table 1: Structural and Physicochemical Comparison
    Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
    (R)-1-(3-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine 1213528-71-2 C₇H₆ClF₃N₂ 210.58 3-Cl, pyridin-2-yl, CF₃ Reference compound
    (R)-1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine HCl 1391414-17-7 C₇H₇BrClF₃N₂ 291.50 5-Br, pyridin-3-yl, CF₃ Bromine substitution; pyridine substitution at 3-position instead of 2-position
    (S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl C₇H₇BrClF₃N₂ 291.49 3-Br, pyridin-4-yl, CF₃ S-configuration; bromine at pyridin-4-position
    (R)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine 1213066-11-5 C₇H₆BrF₃N₂ 255.03 3-Br, pyridin-2-yl, CF₃ Bromine replaces chlorine; higher molecular weight
    1-(3-Chloropyridin-2-yl)ethan-1-amine 1270379-42-4 C₇H₈ClN₂ 158.60 3-Cl, pyridin-2-yl Lacks trifluoroethyl group; reduced electron-withdrawing effects
    3-[2-(3-Chlorophenyl)ethyl]pyridin-2-amine C₁₃H₁₃ClN₂ 232.71 3-Cl, phenyl-ethyl linker Phenyl ring instead of pyridine; extended alkyl chain alters pharmacokinetics

    Impact of Halogen Substitution

    • Chlorine vs. Bromine: Bromine’s larger atomic radius (114 pm vs. However, bromine’s higher lipophilicity (logP increased by ~0.5) may enhance membrane permeability .
    • Position on Pyridine Ring : Substitution at the pyridin-3 or 4-position (vs. 2-position) alters electronic distribution. For example, 5-bromo substitution at pyridin-3 (CAS 1391414-17-7) disrupts hydrogen-bonding networks critical for target engagement .

    Stereochemical Considerations

    For instance, in receptor binding assays, the (R)-configuration often exhibits higher affinity for G protein-coupled receptors (GPCRs) .

    Role of the Trifluoroethyl Group

    The CF₃ group in the target compound enhances metabolic stability by resisting oxidative degradation. Analogs lacking this group (e.g., 1-(3-chloropyridin-2-yl)ethan-1-amine) show shorter half-lives in vivo .

    Biological Activity

    (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine, often referred to as a trifluorinated amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and a chloropyridine moiety, which are significant for its reactivity and interaction with biological targets.

    • Molecular Formula : C7H7ClF3N
    • Molecular Weight : 247.04 g/mol
    • IUPAC Name : (R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
    • CAS Number : 2089671-65-6

    Biological Activity Overview

    Preliminary studies indicate that (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine exhibits notable biological activities, particularly as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α). This factor is crucial in the regulation of cellular responses to low oxygen levels and has been implicated in various cancers.

    The mechanism by which this compound exerts its biological effects primarily involves the inhibition of HIF-2α. By blocking this pathway, (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine may reduce tumor growth and enhance the efficacy of existing cancer therapies. The interaction with HIF-2α alters signaling pathways associated with cellular adaptation to hypoxia.

    Research Findings

    Recent investigations into the biological activity of this compound have yielded promising results:

    • Inhibition Studies : The compound has been shown to significantly inhibit HIF-2α activity in vitro, leading to decreased expression of downstream target genes involved in angiogenesis and tumor progression.
    • Cytotoxicity Assays : In cancer cell lines, (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine demonstrated cytotoxic effects that were more pronounced under hypoxic conditions compared to normoxic conditions.
    • Pharmacological Potential : Due to its structural similarities with other known pharmacological agents, it is being explored as a potential lead compound for the development of new cancer therapies.

    Case Studies

    A series of case studies have been conducted to evaluate the efficacy of (R)-1-(3-chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine:

    StudyObjectiveFindings
    Study 1Evaluate HIF-2α inhibitionDemonstrated significant reduction in HIF-2α levels in treated cells.
    Study 2Assess cytotoxicity in cancer cell linesShowed higher cytotoxicity in hypoxic conditions; IC50 values indicated effective dose ranges.
    Study 3Investigate interaction with other drugsFound synergistic effects when combined with established chemotherapeutics.

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